(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine
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Overview
Description
(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound characterized by its unique aziridine and pyrrolo-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. The process often starts with the preparation of the aziridine ring, followed by the construction of the pyrrolo-pyridine framework. Key steps may include:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Construction of the Pyrrolo-Pyridine Framework: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions to introduce the bromophenyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure could lead to the development of new drugs with specific targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Compounds used in dye-sensitized solar cells: These compounds share some structural similarities and are used in the development of new materials for solar energy applications.
Uniqueness
What sets (3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine apart is its unique fused ring system, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H19BrN2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
(1R,4S,7R)-9-(4-bromophenyl)-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene |
InChI |
InChI=1S/C20H19BrN2/c21-17-7-9-18(10-8-17)22-12-16-6-11-19(15-4-2-1-3-5-15)23-14-20(16,23)13-22/h1-11,16,19H,12-14H2/t16-,19+,20+,23?/m1/s1 |
InChI Key |
IGGWNKXFLBYUFN-QAICENPCSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Canonical SMILES |
C1C2C=CC(N3C2(C3)CN1C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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